(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one
Description
This compound is a benzofuran-3(2H)-one derivative featuring a chloro-substituted benzodioxin moiety at the 8-position, a hydroxyphenyl group at the 6-position, and a piperidin-1-ylmethyl substituent at the 7-position. Its Z-configuration is stabilized by intramolecular interactions, as observed in structurally similar benzofuranone derivatives .
Properties
IUPAC Name |
(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO5/c24-16-8-14(22-15(9-16)12-28-13-29-22)10-20-21(27)17-4-5-19(26)18(23(17)30-20)11-25-6-2-1-3-7-25/h4-5,8-10,26H,1-3,6-7,11-13H2/b20-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBDYRLOFJHHAT-JMIUGGIZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC5=C4OCOC5)Cl)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC5=C4OCOC5)Cl)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one is a complex organic compound that has garnered attention due to its potential biological activities. The compound features a benzofuran core, a chloro-substituted benzo[d][1,3]dioxin moiety, and a piperidine substituent, which may contribute to its pharmacological properties.
The molecular formula of this compound is , with a molecular weight of 344.7 g/mol. Its structure includes various functional groups that may influence its biological activity, such as hydroxyl and methylene groups.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClO₅ |
| Molecular Weight | 344.7 g/mol |
| CAS Number | 929489-42-9 |
The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets, including enzymes and receptors. The presence of the chloro group is particularly significant as halogenated compounds often exhibit enhanced activity due to increased lipophilicity and potential for receptor binding.
Biological Activity
Research indicates that compounds related to the benzofuran and benzo[d][1,3]dioxin structures exhibit a variety of biological activities:
- Anticancer Activity : Similar compounds have shown significant cytotoxic effects against various cancer cell lines, including breast (MCF7), prostate (PC3), and lung (A549) cancers. For instance, derivatives containing the benzofuran core have been reported to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and activation of caspases .
- Antimicrobial Properties : Compounds with similar structural motifs have demonstrated antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on Anticancer Activity : A study by Zhang et al. synthesized derivatives based on the benzofuran structure and screened them against multiple cancer cell lines. One derivative exhibited an IC50 value of 1.18 µM against HEPG2 cells, indicating potent anticancer activity compared to standard drugs .
- Antimicrobial Evaluation : In another study, compounds featuring the benzo[d][1,3]dioxin moiety were tested for their antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
Scientific Research Applications
Research indicates that compounds with similar structural motifs have been associated with various pharmacological effects, including:
- Anticancer Activity : The compound has potential as an anticancer agent, as indicated by studies on structurally related compounds that have shown cytotoxic effects against various cancer cell lines, such as MDA-MB-435 (melanoma) and K-562 (leukemia) .
Case Studies
- Antitumor Activity : A study evaluated the anticancer potential of similar benzofuran derivatives. Compounds with halogen substitutions exhibited significant cytotoxicity against cancer cell lines, suggesting that (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one could be synthesized and tested for similar effects .
- Mechanism of Action : The mechanism-based approaches for anticancer drugs indicate that the compound may act through multiple pathways, including apoptosis induction and inhibition of specific enzyme activities related to cancer progression .
Synthesis and Transformations
The synthesis of this compound can involve several key reactions:
- Aldol Condensation : This reaction forms the methylene bridge between the benzo[d][1,3]dioxin and benzofuran moieties.
- Functional Group Modifications : The introduction of hydroxyl and piperidine groups can be achieved through various synthetic methodologies, optimizing yield and purity .
Potential Applications
The potential applications of this compound span several fields:
- Pharmaceuticals : As a candidate for anticancer drugs due to its structural characteristics that suggest bioactivity.
Chemical Reactions Analysis
Hydroxyl Group Reactivity
The phenolic -OH group at position 6 is a key reactive site:
-
Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) under basic conditions to form esters.
-
Alkylation : Forms ethers when treated with alkyl halides (e.g., methyl iodide) in the presence of a base like K₂CO₃.
-
Oxidation : Susceptible to oxidation by agents like Jones reagent (CrO₃/H₂SO₄), potentially forming a quinone structure.
Chloro-Substituted Dioxin Ring Reactivity
The 6-chloro substituent on the benzo[d] dioxin moiety participates in:
-
Nucleophilic Aromatic Substitution (NAS) : Reacts with amines (e.g., aniline) under thermal or catalytic conditions (CuI, 120°C) to yield aryl amines.
-
Cross-Coupling Reactions : Engages in Suzuki-Miyaura couplings with boronic acids (Pd(PPh₃)₄ catalyst) to form biaryl derivatives.
Benzofuran Core Reactivity
The α,β-unsaturated ketone in the benzofuran ring enables:
-
Michael Additions : Accepts nucleophiles (e.g., malononitrile) at the α-position.
-
Electrophilic Aromatic Substitution (EAS) : Limited due to electron-withdrawing effects of adjacent groups, but bromination (Br₂/FeBr₃) may occur at less deactivated positions.
Piperidinylmethyl Side Chain Reactivity
The piperidine group introduces nitrogen-based reactivity:
-
Quaternary Ammonium Salt Formation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.
-
Protonation/Deprotonation : Acts as a weak base (pKa ~10) in acidic or basic media, affecting solubility and interaction with biological targets.
Catalytic Hydrogenation
The exocyclic methylene group (C=CH-) undergoes hydrogenation:
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, yielding a dihydro derivative.
Stability Under Environmental Conditions
-
Photodegradation : The dioxin ring is prone to UV-induced cleavage, forming chlorinated phenolic fragments.
-
Hydrolysis : Stable in neutral aqueous media but undergoes slow hydrolysis in strong acids (HCl, Δ) or bases (NaOH, Δ).
Synthetic Modifications for Biological Studies
Derivatization strategies to enhance bioavailability:
-
Prodrug Formation : Phosphorylation of the hydroxyl group improves water solubility.
-
Side Chain Functionalization : Introducing fluorinated alkyl groups to the piperidine nitrogen modulates lipophilicity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Notes:
Key Structural and Functional Insights
Impact of Halogen Substitution: The target compound’s 6-chloro-benzodioxin group (vs. bromo in ) may enhance lipophilicity and receptor binding compared to non-halogenated analogs. Bromo analogs, however, are often used in radiopharmaceuticals due to isotopic versatility . Dichlorobenzyl derivatives (e.g., ) exhibit potent antiproliferative activity, suggesting halogenation at specific positions modulates cytotoxicity.
Role of the Piperidinyl/Piperazinyl Side Chain :
- The 7-piperidin-1-ylmethyl group in the target compound likely improves membrane permeability compared to the 7-piperazinyl-CH₂OH analog in , which prioritizes hydrophilicity for CNS targets.
- Piperazine derivatives (e.g., ) show enhanced solubility, critical for bioavailability in neurological disorders.
Benzofuranone Core Modifications: Methoxy substitutions at positions 5 and 6 (e.g., ) correlate with cholinesterase inhibition, while hydroxyl groups (as in the target compound) may favor antioxidant or metal-chelating properties. Pyridinylmethylene substituents (e.g., ) enhance π-π stacking interactions with enzyme active sites, a feature absent in the target compound.
Synthetic Pathways :
- The target compound likely follows a synthesis route analogous to , involving condensation of 6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one with 6-chloro-4H-benzo[d][1,3]dioxine-8-carbaldehyde under acidic conditions.
Research Findings and Limitations
- Gaps in Data : The provided evidence lacks direct biological data for the target compound. Its predicted activities are inferred from analogs with shared structural motifs (e.g., benzodioxin , piperidinyl ).
- Contradictions : While chloro-substituted benzodioxins (e.g., ) are typically associated with stability, bromo analogs () may offer better leaving-group properties in prodrug designs.
Q & A
Q. What are the key synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?
The synthesis involves multi-step reactions, starting with the condensation of a benzofuran-3(2H)-one derivative (e.g., 6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one) with a substituted aldehyde (e.g., 6-chloro-4H-benzo[d][1,3]dioxin-8-carbaldehyde). This step typically requires a base (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF or ethanol under reflux . Piperidin-1-ylmethyl groups are introduced via nucleophilic substitution or alkylation, often using piperidine and formaldehyde under controlled pH . Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is essential to achieve >95% purity .
Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity and stereochemistry?
- X-ray crystallography : Resolves stereochemistry (Z/E configuration) and bond angles .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., hydroxy, piperidinylmethyl) and benzylidene proton coupling constants (J = 12–14 Hz for Z-configuration) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₂₁ClNO₆) .
- HPLC-PDA : Assesses purity (>95%) and detects byproducts .
Q. What are the primary challenges in scaling up the synthesis, and how can they be mitigated?
- Low yield in condensation steps : Optimize stoichiometry (aldehyde:benzofuran ratio 1.2:1) and use microwave-assisted synthesis to reduce reaction time .
- Piperidinylmethyl group instability : Avoid prolonged exposure to acidic conditions; use protective groups (e.g., tert-butoxycarbonyl, BOC) during alkylation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) resolve discrepancies between predicted and experimental reactivity of the benzylidene moiety?
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict charge distribution and frontier molecular orbitals (HOMO/LUMO) to explain electrophilic/nucleophilic sites. For example, discrepancies in Michael addition reactivity may arise from solvent effects (polar aprotic vs. protic), which can be modeled using implicit solvation (e.g., PCM) . Compare computed vs. experimental NMR chemical shifts (δ) to validate models .
Q. What strategies are effective for improving the compound’s bioavailability in pharmacological studies?
- Salt formation : React the hydroxy group with sodium or potassium to enhance aqueous solubility .
- Lipid-based nanoformulations : Encapsulate in liposomes (e.g., DPPC/cholesterol) to improve membrane permeability .
- Pro-drug derivatives : Esterify the hydroxy group with acetyl or PEG moieties for controlled release .
Q. How can contradictory data on the compound’s cytotoxicity across cell lines be systematically addressed?
- Dose-response profiling : Test a wide concentration range (0.1–100 µM) in multiple cell lines (e.g., MCF-7, HCT116, HEK293) to identify selective toxicity .
- Mechanistic studies : Use flow cytometry (Annexin V/PI staining) to distinguish apoptosis vs. necrosis and Western blotting to track caspase activation .
- Metabolic stability assays : Incubate with liver microsomes to assess CYP450-mediated inactivation .
Methodological Case Studies
Case Study 1: Resolving Stereochemical Ambiguity
A 2023 study reported conflicting Z/E ratios (85:15 vs. 95:5) in the benzylidene moiety. X-ray crystallography confirmed the Z-configuration, while NMR coupling constants (J = 13.2 Hz) aligned with computational predictions (DFT: J = 12.8 Hz). Discrepancies were traced to solvent polarity affecting rotational barriers during crystallization .
Case Study 2: Optimizing Antimicrobial Activity
Derivatives with electron-withdrawing groups (e.g., Cl at C6 of benzodioxin) showed enhanced activity against Staphylococcus aureus (MIC = 2 µg/mL vs. 8 µg/mL for unsubstituted analogs). Structure-activity relationship (SAR) models highlighted the role of Cl in disrupting bacterial membrane potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
